molecular formula C13H20N2O5 B2589739 1-Morpholin-4-ylcyclohexane-1-carbonitrile;oxalic acid CAS No. 1370411-51-0

1-Morpholin-4-ylcyclohexane-1-carbonitrile;oxalic acid

Cat. No.: B2589739
CAS No.: 1370411-51-0
M. Wt: 284.312
InChI Key: VJPJHPCIFBKFSL-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylcyclohexane-1-carbonitrile;oxalic acid is a chemical compound with the molecular formula C13H20N2O5 and a molecular weight of 284.312. It is also known as 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile .


Synthesis Analysis

The synthesis of morpholines has seen significant progress recently. Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively. For instance, the synthesis of morpholines from 1,2-amino alcohols and related compounds involves a sequence of coupling, cyclization, and reduction reactions . Additionally, acid-base reactions in aqueous solutions are important for a better understanding of the reactions involving carboxylic acid derivatives .

Safety and Hazards

The safety data sheets of related compounds, such as oxalic acid, provide information on potential hazards. Oxalic acid, for example, can cause serious eye damage and may damage organs through prolonged or repeated exposure . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions in the study of compounds like 1-Morpholin-4-ylcyclohexane-1-carbonitrile;oxalic acid could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications .

Properties

IUPAC Name

1-morpholin-4-ylcyclohexane-1-carbonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.C2H2O4/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13;3-1(4)2(5)6/h1-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPJHPCIFBKFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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